molecular formula C20H15N3O6 B2399729 3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide CAS No. 299954-72-6

3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide

Cat. No.: B2399729
CAS No.: 299954-72-6
M. Wt: 393.355
InChI Key: SUOLSICARLUFDE-UHFFFAOYSA-N
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Description

3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide is a chemical compound with the molecular formula C14H11N3O6 and a molecular weight of 317.26 g/mol . This compound is known for its unique structure, which includes nitro groups and a phenylmethoxyphenyl moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide typically involves the nitration of a benzamide precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective nitration of the benzamide compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

IUPAC Name

3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O6/c24-20(15-10-17(22(25)26)12-18(11-15)23(27)28)21-16-6-8-19(9-7-16)29-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOLSICARLUFDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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